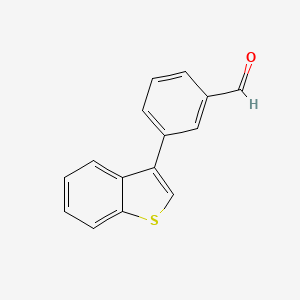

3-(1-Benzothien-3-yl)benzaldehyde

Descripción

3-(1-Benzothien-3-yl)benzaldehyde is a benzaldehyde derivative featuring a benzothiophene substituent at the 3-position. Benzaldehyde derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The benzothienyl group introduces sulfur-containing heterocyclic characteristics, which may enhance electronic delocalization and influence binding interactions in biological systems .

Propiedades

Fórmula molecular |

C15H10OS |

|---|---|

Peso molecular |

238.31 g/mol |

Nombre IUPAC |

3-(1-benzothiophen-3-yl)benzaldehyde |

InChI |

InChI=1S/C15H10OS/c16-9-11-4-3-5-12(8-11)14-10-17-15-7-2-1-6-13(14)15/h1-10H |

Clave InChI |

MVRRENSHDVSHHZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CS2)C3=CC=CC(=C3)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Group | XLogP3* | H-Bond Acceptors | H-Bond Donors |

|---|---|---|---|---|---|---|---|

| 3-(1-Benzothien-3-yl)benzaldehyde | Not provided | C₁₄H₁₀OS | 226.29 | Benzothienyl | ~3.2 | 2 | 0 |

| 3-Ethynylbenzaldehyde | 77123-56-9 | C₉H₆O | 130.14 | Ethynyl | N/A | 1 | 0 |

| 3-(Benzo[1,3]dioxol-5-yl)benzaldehyde | 1181320-63-7 | C₁₄H₁₀O₃ | 226.23 | Benzo[1,3]dioxolyl | 2.8 | 3 | 0 |

| 3-(Pyridin-2-yloxy)benzaldehyde | - | C₁₂H₉NO₂ | 199.21 | Pyridyloxy | - | 2 | 0 |

| 3-(Benzothiazol-2-yl)benzaldehyde | 127868-63-7 | C₁₄H₉NOS | 239.29 | Benzothiazolyl | - | 2 | 0 |

| 3-(Trifluoromethoxy)Benzaldehyde | - | C₈H₅F₃O₂ | 190.12 | Trifluoromethoxy | - | 2 | 0 |

| 3-(1-Methyl-1H-tetrazol-5-yl)benzaldehyde | 179056-02-1 | C₉H₈N₄O | 188.19 | Tetrazolyl | - | 3 | 0 |

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) may reduce electron density on the benzaldehyde ring, affecting reactivity in condensation reactions, while sulfur-containing groups (benzothienyl, benzothiazolyl) enhance π-π stacking interactions .

Industrial and Market Relevance

3-(Trifluoromethoxy)Benzaldehyde is highlighted in for its significant market demand, driven by applications in agrochemicals and pharmaceuticals. Projected production data (2020–2025) underscores scalability challenges, with Chinese imports/exports playing a critical role . In contrast, benzothienyl derivatives may occupy niche research applications due to synthetic complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.